Lucanthone Hydrochloride

Description

Properties

IUPAC Name |

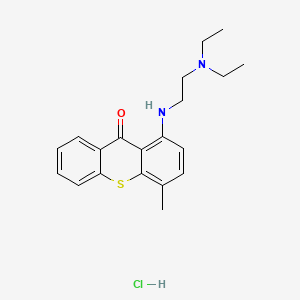

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOOXBLMIJHMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878506 | |

| Record name | Lucanthone Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water. ... Slightly soluble in alcohol. | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from alcohol | |

CAS No. |

548-57-2 | |

| Record name | 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucanthone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tixantone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lucanthone Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lucanthone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/918K9N56QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195-196 °C, MP: 64-65 °C. Soluble in the usual organic solvents. /Free base/ | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Rise and Fall of a Schistosomiasis Foe: A Technical History of Lucanthone

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Lucanthone, marketed under names such as Miracil D and Nilodin, represents a significant chapter in the history of schistosomiasis chemotherapy. As one of the early oral medications for this widespread parasitic disease, it offered a more accessible alternative to the toxic intravenous antimony compounds that preceded it. This technical guide provides a comprehensive overview of the historical use of Lucanthone as an antischistosomal agent, detailing its mechanism of action, preclinical and clinical development, and the factors that led to its eventual decline in use. For researchers and professionals in drug development, the story of Lucanthone offers valuable insights into the evolution of antiparasitic drug discovery and the enduring challenges in this field.

Mechanism of Action: A Multi-pronged Assault on the Parasite's DNA

Lucanthone's primary mode of action is the disruption of the schistosome's DNA replication and transcription processes. This is achieved through a combination of mechanisms, primarily DNA intercalation and the inhibition of key DNA repair enzymes.[1] Lucanthone, a thioxanthone-based compound, inserts itself between the base pairs of the DNA double helix, particularly at AT-rich sequences.[2] This intercalation distorts the DNA structure, creating a physical barrier that obstructs the action of enzymes essential for DNA replication and transcription.

Furthermore, Lucanthone is a known inhibitor of apurinic-apyrimidinic (AP) endonuclease 1 (APE1), a critical enzyme in the base excision repair pathway, and topoisomerase II.[1][3] By inhibiting these enzymes, Lucanthone prevents the parasite from repairing DNA damage, leading to an accumulation of DNA strand breaks and ultimately, cell death.[1] It is also important to note that the antischistosomal activity of Lucanthone is largely attributed to its active metabolite, hycanthone, which is formed through hydroxylation of the 4-methyl group.[4] Hycanthone is a more potent inhibitor of nucleic acid synthesis in schistosomes.

Preclinical Evaluation: From In Vitro Screening to Animal Models

The development of Lucanthone as an antischistosomal agent involved a series of preclinical studies to assess its efficacy and safety. These studies typically followed a standardized workflow for the era, beginning with in vitro screening and progressing to in vivo testing in animal models.

Experimental Protocols

In Vitro Antischistosomal Activity Assessment:

A common method for in vitro screening of antischistosomal compounds during the mid-20th century involved the following steps:

-

Parasite Collection: Adult Schistosoma mansoni or S. haematobium worms were harvested from experimentally infected laboratory animals, such as mice or hamsters.

-

Culture Medium: The worms were washed and placed in a suitable culture medium, often a balanced salt solution supplemented with serum and antibiotics to prevent bacterial contamination.

-

Drug Exposure: Lucanthone hydrochloride was dissolved in an appropriate solvent and added to the culture medium at various concentrations.

-

Incubation: The cultures were incubated at 37°C for a defined period, typically 24 to 72 hours.

-

Viability Assessment: The viability of the worms was assessed microscopically. Key indicators of drug efficacy included a reduction in motor activity, changes in morphology (such as tegumental damage), and ultimately, parasite death.

In Vivo Efficacy Studies in Murine Models:

In vivo studies were crucial for evaluating the efficacy of Lucanthone in a living host. A typical protocol was as follows:

-

Animal Infection: Laboratory mice were infected with a standardized number of Schistosoma cercariae.

-

Treatment Administration: After the infection was established (typically 6-8 weeks post-infection), the mice were treated with Lucanthone hydrochloride, usually administered orally via gavage. Different dosage regimens and treatment durations were tested.

-

Worm Burden Reduction Assessment: Several weeks after treatment, the mice were euthanized, and the surviving adult worms were recovered from the mesenteric veins and liver by portal perfusion. The reduction in worm burden in the treated group was compared to that in an untreated control group.

-

Ova Reduction Analysis: The number of schistosome eggs in the liver and intestines was quantified to determine the effect of the drug on egg production and viability.

References

Lucanthone Hydrochloride: A Potent Inhibitor of APE1 Endonuclease Activity

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Lucanthone Hydrochloride as a specific inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway. Elevated APE1 levels are associated with resistance to chemotherapy and radiation in various cancers, making it a critical target for novel therapeutic strategies.[1][2] This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols to facilitate further research and development in this area.

Mechanism of Action: Direct Protein Interaction

Lucanthone, a thioxanthenone derivative, has been identified as an inhibitor of the endonuclease activity of APE1.[3][4][5][6][7][8] Notably, its inhibitory action does not affect the redox function of APE1.[1][2][3][4][5][6][7][8] The primary mechanism of inhibition is through direct binding to the APE1 protein.[3][4][5][7] Structural and modeling studies have revealed that Lucanthone likely binds to a hydrophobic pocket within the APE1 protein.[3][4][5][7] This direct interaction is further supported by evidence showing that Lucanthone only marginally affects the DNA binding capacity of APE1, suggesting that inhibition is not primarily due to DNA intercalation, a known property of thioxanthenones.[3][4][5][7]

The binding of Lucanthone to this hydrophobic site induces conformational changes in the APE1 protein, which in turn inhibits its ability to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA.[3][4] Studies using APE1 mutants with alterations in the hydrophobic pocket have shown reduced inhibition by Lucanthone, further solidifying this proposed mechanism.[3][4]

Quantitative Inhibitory Data

The inhibitory potency of Lucanthone and its derivative, Hycanthone, against APE1 endonuclease activity has been quantified through various biochemical assays. The following table summarizes the key quantitative data.

| Compound | Parameter | Value | Assay Condition | Reference |

| Lucanthone | IC50 | 5 µM | Inhibition of APE1 incision of depurinated plasmid DNA. | [3][4][5][7][8] |

| KD | 89 nM | BIACORE binding studies for affinity to APE1. | [3][4][5][7][8] | |

| Hycanthone | IC50 | 80 nM | Inhibition of APE1 incision of depurinated plasmid DNA. | [3][4][5][7][8] |

| KD | 10 nM | BIACORE binding studies for affinity to APE1. | [3][4][5][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize Lucanthone as an APE1 inhibitor.

APE1 Endonuclease Activity Assay (Plasmid-Based)

This assay measures the conversion of supercoiled plasmid DNA containing abasic sites to a relaxed form upon incision by APE1.

Materials:

-

pUC18 plasmid DNA

-

APE1 reaction buffer (50 mM HEPES, pH 7.4, 150 mM KCl, 5 mM MgCl2, 100 µg/ml BSA)

-

Purified recombinant APE1 protein

-

Lucanthone Hydrochloride

-

Agarose gel electrophoresis reagents

-

DNA staining dye (e.g., Ethidium Bromide)

Protocol:

-

Substrate Preparation: Depurinate pUC18 plasmid DNA by incubation at 70°C for 15 minutes in a buffer containing 10 mM sodium citrate and 100 mM NaCl, pH 5.0.

-

Reaction Setup: In a microcentrifuge tube, prepare a 10 µl reaction mixture containing 200 ng of depurinated pUC18 DNA in 1x APE1 buffer.

-

Inhibitor Addition: Add varying concentrations of Lucanthone to the reaction mixtures. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified APE1 protein (e.g., 0.5-1 ng).

-

Incubation: Incubate the reaction at 37°C for 15-30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.5% SDS, 50 mM EDTA, and 0.1 mg/ml proteinase K) and incubating at 50°C for 30 minutes.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Visualize the DNA bands under UV light after staining. The conversion from supercoiled to relaxed circular DNA indicates APE1 activity. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

APE1 Endonuclease Activity Assay (Oligonucleotide-Based)

This assay utilizes a fluorescently labeled oligonucleotide substrate containing a single abasic site.

Materials:

-

HEX-labeled oligonucleotide substrate with a tetrahydrofuran (THF) moiety mimicking an AP site.

-

APE1 reaction buffer (as above)

-

Purified recombinant APE1 protein

-

Lucanthone Hydrochloride

-

Polyacrylamide gel electrophoresis (PAGE) reagents

-

Fluorescence imaging system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the HEX-labeled THF oligonucleotide substrate in 1x APE1 buffer.

-

Inhibitor Pre-incubation: Pre-incubate the purified APE1 protein (e.g., 800 pg) with increasing concentrations of Lucanthone for 30 minutes.[9]

-

Reaction Initiation: Add the APE1-Lucanthone mixture to the substrate-containing reaction tube.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a formamide-containing loading buffer.

-

Analysis: Separate the cleaved and uncleaved oligonucleotide fragments using denaturing PAGE. Visualize and quantify the fluorescent bands using a fluorescence imaging system. The amount of cleaved product corresponds to APE1 activity.

Conclusion and Future Directions

Lucanthone Hydrochloride is a well-characterized inhibitor of APE1 endonuclease activity with a defined mechanism of action and established inhibitory constants. Its ability to sensitize cancer cells to DNA damaging agents like temozolomide highlights its therapeutic potential.[1][2] The detailed protocols provided in this guide should enable researchers to further investigate the therapeutic applications of Lucanthone and to develop more potent and specific APE1 inhibitors. Future structure-function studies could lead to the design of novel Lucanthone analogs with improved pharmacological properties, offering a promising avenue for the development of new cancer therapies.[1]

References

- 1. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding (Journal Article) | OSTI.GOV [osti.gov]

- 7. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding | PLOS One [journals.plos.org]

- 8. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding [escholarship.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Lucanthone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanisms of action of Lucanthone Hydrochloride. The information is intended to support research and development efforts in oncology and related fields where modulation of DNA repair and autophagy pathways is of interest.

Chemical Properties

Lucanthone Hydrochloride is the salt form of Lucanthone, a thioxanthen-9-one derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one hydrochloride | [1] |

| Synonyms | Miracil D, Nilodin, Scapuren, Tixantone | [1] |

| CAS Number | 548-57-2 | [1][2] |

| Molecular Formula | C₂₀H₂₅ClN₂OS | [1] |

| Molecular Weight | 376.94 g/mol | [1][2] |

| Appearance | Pale yellow solid | [3] |

| Solubility | Soluble in DMSO. | [4] |

| Melting Point | 211 °C (for the free base, Thioxanthone) | [3] |

Synthesis of Lucanthone Hydrochloride

The synthesis of Lucanthone involves the construction of the core thioxanthen-9-one scaffold followed by the introduction of the side chain. A common synthetic strategy is the Ullmann condensation reaction. The final step involves the formation of the hydrochloride salt.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with the formation of the thioxanthen-9-one core, followed by functionalization and side-chain attachment, and concluding with salt formation.

Experimental Protocol: Synthesis of a Lucanthone Analog

While a detailed, publicly available, step-by-step protocol for the synthesis of Lucanthone Hydrochloride is not readily found in the searched literature, the synthesis of a closely related analog, N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxothioxanthen-4-Yl]methyl]ethanesulfonamide, provides a representative experimental procedure. This synthesis involves the reaction of a functionalized thioxanthen-9-one with a side chain.[5]

Materials:

-

4-(aminomethyl)-1-[[2-(diethylamino) ethyl]amino]-thioxanthen-9-one

-

Pyridine

-

Ethanesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Brine

-

Anhydrous sodium sulfate

-

Methanol

-

Methanesulfonic acid

Procedure:

-

A solution of 2.5 g of 4-(aminomethyl)-1-[[2-(diethylamino) ethyl]amino]-thioxanthen-9-one in 30 mL of pyridine is cooled in an ice bath for 15 minutes.[5]

-

A solution of 0.95 g of ethanesulfonyl chloride in 5 mL of pyridine is added rapidly dropwise to the cooled mixture.[5]

-

The reaction mixture is stirred at room temperature for 1 hour.[5]

-

The mixture is then poured into 75 mL of water containing 0.75 g of NaOH.[5]

-

The product is extracted into chloroform.[5]

-

The organic layer is washed twice with water and once with brine.[5]

-

The organic layer is dried over anhydrous sodium sulfate.[5]

-

The mixture is concentrated in vacuo.[5]

-

The residue is stirred in ether and dried to afford the final product.[5]

-

For salt formation, the resulting sulfonamide is dissolved in methanol and treated with methanesulfonic acid in methanol.[5]

Note: This protocol is for an analog and would require modification for the direct synthesis of Lucanthone, primarily in the choice of the starting thioxanthen-9-one derivative. The final step would involve using hydrochloric acid instead of methanesulfonic acid to obtain the hydrochloride salt.

Mechanisms of Action

Lucanthone Hydrochloride exerts its biological effects through multiple mechanisms, primarily as an inhibitor of autophagy and as a topoisomerase II inhibitor.[1][6][7]

Inhibition of Autophagy

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It is a survival mechanism for cancer cells, and its inhibition can lead to apoptosis. Lucanthone disrupts this process by impairing autophagic degradation and inducing lysosomal membrane permeabilization.[8]

The key steps in the autophagy pathway and the point of inhibition by Lucanthone are illustrated below.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that alters DNA topology by creating transient double-strand breaks to allow for DNA replication and transcription.[6] Lucanthone Hydrochloride acts as a topoisomerase II inhibitor, interfering with the enzyme's catalytic cycle and leading to the accumulation of DNA damage, which can trigger apoptosis.[1][7]

The catalytic cycle of Topoisomerase II and the inhibitory action of Lucanthone are depicted in the following diagram.

Conclusion

Lucanthone Hydrochloride is a multi-faceted compound with well-defined chemical properties and significant biological activity. Its ability to inhibit both autophagy and topoisomerase II makes it a compelling candidate for further investigation in cancer therapy, particularly in combination with other treatment modalities. This guide provides a foundational understanding for researchers and drug development professionals working with this promising molecule.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. selleckchem.com [selleckchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Lucanthone | C20H24N2OS | CID 10180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. SYNTHESIS OF ANALOGS OF LUCANTHONE - ProQuest [proquest.com]

An In-depth Technical Guide to the Early Toxicity and Safety Profile of Lucanthone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data available from early studies and predictive models for Lucanthone Hydrochloride.

Table 1: Acute Toxicity Data

| Species | Route of Administration | Parameter | Value | Reference |

| Chinese Hamster | Intraperitoneal | LD50/30 | 315 mg/kg | [1] |

| Rat | Oral | Predicted LD50 | 2.5482 mol/kg |

Table 2: Genotoxicity and Carcinogenicity Data (Predicted)

| Assay | Result | Confidence |

| Ames Test | Toxic (Mutagenic) | 0.9107 |

| Carcinogenicity | Non-carcinogen | 0.761 |

Note: The Ames test and carcinogenicity data are based on computational predictions and should be interpreted with caution in the absence of comprehensive early in vivo studies.

Mechanisms of Action and Toxicity

Lucanthone Hydrochloride exerts its biological effects through multiple mechanisms, primarily related to its interaction with DNA and cellular stress pathways.

DNA Intercalation and Topoisomerase Inhibition

Lucanthone is known to intercalate into DNA, inserting itself between base pairs. This physical disruption of the DNA structure interferes with essential cellular processes like replication and transcription. Furthermore, Lucanthone has been shown to inhibit both topoisomerase I and II.[2][3] These enzymes are crucial for managing DNA topology during replication. By inhibiting their function, Lucanthone can lead to an accumulation of DNA strand breaks, ultimately triggering apoptosis.[4]

Autophagy Inhibition

More recent studies have identified a novel mechanism of action for Lucanthone as an inhibitor of autophagy.[5][6] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Lucanthone disrupts this process, leading to the accumulation of cellular waste and triggering apoptosis, in part through the induction of cathepsin D.[5]

Experimental Protocols (Generalized)

As specific protocols from early Lucanthone Hydrochloride studies are not available, the following sections describe the general methodologies for key toxicological assessments of that period.

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The following workflow represents a generalized approach to its determination.[7][8][9]

-

Animal Model: Typically, rodents such as mice or rats of a specific strain, age, and weight range were used. Both sexes were often included.[7]

-

Dose Administration: The test substance was administered as a single dose via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The substance was often dissolved or suspended in a suitable vehicle.[8]

-

Dose Levels: Multiple groups of animals received different, escalating doses of the substance. A control group received the vehicle alone.[8]

-

Observation: Animals were observed for a set period, typically 7 to 14 days, for signs of toxicity and mortality.[9]

-

Endpoint: The primary endpoint was mortality. The LD50 value, the dose estimated to be lethal to 50% of the animals, was then calculated using statistical methods.[9]

Genotoxicity - Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10][11]

-

Test System: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[10][12]

-

Principle: The bacteria are exposed to the test substance and plated on a histidine-deficient medium. If the substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize their own histidine and form colonies.[11][12]

-

Metabolic Activation: The test is typically performed with and without the addition of a liver extract (S9 fraction) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[13]

-

Procedure:

-

The bacterial strains are incubated with various concentrations of Lucanthone Hydrochloride, both with and without the S9 mix.

-

The mixture is then plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[13]

Carcinogenicity Studies

Long-term studies in animals are conducted to assess the carcinogenic potential of a substance.[14][15]

-

Animal Model: Typically, two rodent species (e.g., rats and mice) are used.[16][17]

-

Dose Administration: The test substance is administered daily in the diet or by gavage for a major portion of the animal's lifespan (e.g., 18-24 months for mice and rats).[14][16]

-

Dose Levels: At least three dose levels are typically used, along with a concurrent control group. The highest dose is often the maximum tolerated dose (MTD), which is determined from shorter-term toxicity studies.[15][16]

-

Observation: Animals are monitored throughout the study for clinical signs of toxicity and the development of tumors. Body weight and food consumption are regularly measured.[14]

-

Endpoint: At the end of the study, a full necropsy is performed on all animals, and tissues are examined histopathologically for the presence of tumors. The incidence and type of tumors in the treated groups are compared to the control group.[15]

Reproductive and Developmental Toxicity Studies

These studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.[18][19][20]

-

Study Segments: These studies are often divided into segments to assess different stages of reproduction:

-

Segment I (Fertility and Early Embryonic Development): Examines effects on male and female fertility and early embryonic development up to implantation.[14]

-

Segment II (Embryo-fetal Development): Assesses the potential for teratogenicity (birth defects) when the substance is administered during organogenesis.[21]

-

Segment III (Pre- and Postnatal Development): Evaluates the effects on late fetal development, parturition, lactation, and offspring viability and growth.[14]

-

-

Animal Model: Rats and rabbits are commonly used species.[19][21]

-

Dose Administration: The route of administration is typically the intended clinical route. Dosing occurs at specific periods before, during, and after gestation, depending on the study segment.[18]

-

Endpoints: A wide range of endpoints are evaluated, including fertility indices, number of implantations, fetal viability, fetal weight, and the presence of external, visceral, and skeletal abnormalities in the offspring.[18][20]

Conclusion and Future Directions

The early toxicological data for Lucanthone Hydrochloride, while limited by modern standards, provides a foundational understanding of its safety profile. The acute toxicity appears to be moderate, and its mechanisms of action are centered on DNA damage and disruption of cellular homeostasis through autophagy inhibition. The predictive data suggests a potential for mutagenicity, which is consistent with its DNA-intercalating properties, but a lower likelihood of carcinogenicity.

For drug development professionals considering Lucanthone Hydrochloride or its analogs for new therapeutic applications, particularly as a sensitizer in cancer therapy, this historical data underscores the importance of conducting a full battery of modern, GLP-compliant toxicology studies. Further investigation into its reproductive and developmental toxicity, as well as a definitive assessment of its genotoxic and carcinogenic potential using current methodologies, would be critical for a complete risk assessment. The unique dual mechanism of topoisomerase and autophagy inhibition makes it an interesting candidate for further research, but a thorough understanding of its safety profile is paramount.

References

- 1. Effect of lucanthone hydrochloride on the radiation response of intestine and bone marrow of the Chinese hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibition by lucanthone, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. enamine.net [enamine.net]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. biotoxicity.com [biotoxicity.com]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. youtube.com [youtube.com]

- 15. fda.gov [fda.gov]

- 16. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Reproductive toxicology studies | PPTX [slideshare.net]

- 21. ecetoc.org [ecetoc.org]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design: Lucanthone Hydrochloride in Mouse Models of Glioma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 20 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide (TMZ).[1][2] A significant challenge in treating GBM is the development of therapeutic resistance, often driven by cytoprotective mechanisms like autophagy.[3][4] Lucanthone Hydrochloride, an anti-schistosomal agent, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and its multi-faceted anti-tumor activity.[5][6] This document provides a detailed guide for the in vivo experimental design and application of Lucanthone in preclinical mouse models of glioma, based on established research.

Mechanism of Action

Lucanthone's primary anti-glioma effect is attributed to its role as an autophagy inhibitor.[3][5] It targets lysosomes, leading to a blockage in autophagic flux.[1] This disruption results in the accumulation of autophagosomes and the autophagy cargo receptor p62.[5] By inhibiting this key survival pathway, Lucanthone compromises glioma cell proliferation, reduces chemoresistance, and suppresses the growth of glioma stem-like cells (GSCs).[4][5] Additionally, Lucanthone has been reported to inhibit topoisomerase II and AP endonuclease 1 (APE1), which may contribute to its efficacy when combined with DNA-damaging agents like TMZ or radiation.[5][7] More recent findings suggest it may also act as an inhibitor of palmitoyl protein thioesterase 1 (PPT1).[1][2]

References

- 1. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

Application Note: Assessing the Synergistic Effects of Lucanthone and Temozolomide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temozolomide (TMZ) is a standard-of-care alkylating agent for treating glioblastoma (GBM), the most aggressive primary brain tumor.[1][2] Its efficacy is often limited by intrinsic and acquired resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and other DNA repair pathways.[3][4] Lucanthone, a thioxanthenone derivative, has been identified as a potential sensitizing agent. It can cross the blood-brain barrier and has multiple mechanisms of action, including the inhibition of Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the base excision repair (BER) pathway, and the inhibition of autophagy.[5][6][7][8] The combination of Lucanthone and TMZ presents a promising strategy to overcome TMZ resistance and enhance its therapeutic efficacy.

This document provides a detailed methodology for assessing the synergistic effects of this drug combination in vitro, focusing on glioblastoma cell lines.

Underlying Signaling Pathways and Rationale for Synergy

Temozolomide exerts its cytotoxic effect by methylating DNA at several positions, primarily N7-guanine, N3-adenine, and O6-guanine.[4] While O6-methylguanine is highly cytotoxic, the other lesions are substrates for the Base Excision Repair (BER) pathway. APE1 is a critical enzyme in this pathway, responsible for incising the DNA backbone at abasic sites generated during the repair process.

Lucanthone has been shown to inhibit the endonuclease activity of APE1.[5][8] By blocking APE1, Lucanthone prevents the repair of TMZ-induced DNA lesions, leading to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[5] Additionally, Lucanthone is known to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive the stress induced by chemotherapy.[6][7] This dual mechanism of action provides a strong rationale for its synergistic interaction with TMZ.

Experimental Workflow for Synergy Assessment

A systematic approach is required to quantify the interaction between Lucanthone and TMZ. The workflow involves determining the potency of each drug individually, followed by combination studies and mechanistic validation.

References

- 1. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination chemotherapy versus temozolomide for patients with methylated MGMT (m-MGMT) glioblastoma: results of computational biological modeling to predict the magnitude of treatment benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Study of Combinatorial Drug Synergy of Novel Acridone Derivatives With Temozolomide Using in-silico and in-vitro Methods in the Treatment of Drug-Resistant Glioma [frontiersin.org]

- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

Lucanthone Hydrochloride: Application Notes and Protocols for Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucanthone Hydrochloride, originally developed as an anti-schistosomal agent, is a thioxanthenone derivative being repurposed for oncological applications. Its ability to cross the blood-brain barrier makes it a particularly promising candidate for treating central nervous system malignancies like glioblastoma. Preclinical studies have revealed its multifaceted anti-cancer properties, including the inhibition of DNA repair enzymes, disruption of lysosomal function, and induction of apoptosis. Lucanthone acts as a potent inhibitor of autophagy and displays synergistic activity with standard-of-care chemotherapeutics and radiation, positioning it as a valuable agent for combination therapies.

This document provides a comprehensive overview of the dosages, administration routes, and experimental protocols for Lucanthone Hydrochloride in various preclinical cancer models, based on published research.

Mechanism of Action

Lucanthone exerts its anti-neoplastic effects through several distinct mechanisms:

-

Inhibition of DNA Repair and Replication: It functions as an inhibitor of Topoisomerase II and AP Endonuclease 1 (APE1), crucial enzymes involved in DNA replication and base excision repair. This action sensitizes cancer cells to DNA-damaging agents like temozolomide (TMZ) and radiation.

-

Autophagy Inhibition: A primary mechanism is the disruption of lysosomal function, leading to impaired autophagic flux. This blockage of the cellular recycling process is cytotoxic to cancer cells, particularly glioma stem-like cells (GSCs), which are more susceptible to autophagy inhibitors.

-

Induction of Apoptosis: By causing lysosomal membrane permeabilization, Lucanthone can trigger Cathepsin D-mediated apoptosis.

-

Targeting Cancer Stemness: In glioblastoma models, Lucanthone has been shown to reduce the population of Olig2-positive glioma stem-like cells, which are known to be resistant to conventional therapies and contribute to tumor recurrence.

Data Presentation

Table 1: Summary of Lucanthone Hydrochloride Dosage and Administration in In Vivo Preclinical Models

| Cancer Type | Animal Model | Lucanthone Dosage & Administration | Combination Therapy | Key Outcomes & Efficacy | Reference |

| Glioblastoma (GBM) | Mouse model with intracranial implantation of GLUC2 glioma stem cells | 50 mg/kg, administered daily until day 21 | Monotherapy | Slowed tumor growth; reduced numbers of Olig2+ glioma cells; normalized tumor vasculature and reduced hypoxia. | |

| TMZ-Resistant Glioblastoma | Mouse model with intracranial implantation of TMZ-resistant murine glioma cells | Not specified, but effective in the model | Monotherapy | Reduced tumor growth by ~50%; inhibited lysosomal autophagy; significantly decreased Olig2 positivity. | |

| Breast Cancer | Not specified in detail, but xenograft models are common. | Not specified | Not specified | Shown to induce regression of breast cancer metastases. |

Table 2: Summary of Lucanthone Hydrochloride Activity in In Vitro Preclinical Models

| Cancer Type | Cell Lines | Effective Concentration (IC50) | Key Findings | Reference |

| Glioblastoma (Stem-like) | Patient-derived GSCs, KR158, GLUC2 GSCs | ~1.5 - 2 µM | Preferentially targets glioma stem-like cells compared to serum-cultured cells. | |

| Glioblastoma (Serum-cultured) | Not specified | 11 - 13 µM | Higher concentrations are needed for non-stem-like glioma cells. | |

| Breast Cancer | Panel of 7 breast cancer cell lines (e.g., MDA-MB-231, BT-20) | Mean IC50 of 7.2 µM | Significantly more potent than chloroquine (CQ) (mean IC50 of 66 µM). | |

| Renal, Prostate, Lung Carcinoma | Caki, ACHN, PC3, A549 | 5 µM (used in combination) | Sensitizes cancer cells to TRAIL-induced apoptosis. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of action for Lucanthone in cancer therapy.

Caption: Generalized workflow for in vivo preclinical efficacy studies.

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Glioblastoma (GBM) Orthotopic Xenograft Model

This protocol is based on methodologies used for testing Lucanthone in TMZ-resistant glioblastoma mouse models.

1. Objective: To assess the in vivo efficacy of Lucanthone Hydrochloride in reducing tumor growth in an orthotopic mouse model of glioblastoma.

2. Materials:

-

Cell Line: Luciferase-expressing glioma stem cells (e.g., GLUC2).

-

Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.

-

Reagents: Lucanthone Hydrochloride, sterile saline (or appropriate vehicle), cell culture medium, Matrigel (optional), anesthesia (e.g., isoflurane), D-luciferin.

-

Equipment: Stereotaxic apparatus, micro-syringe, in vivo imaging system (IVIS), animal weighing scale, surgical tools.

3. Procedure:

-

Cell Preparation: Culture GLUC2 cells under stemness-promoting conditions. On the day of injection, harvest cells, assess viability (e.g., via Trypan Blue), and resuspend in sterile, serum-free medium at a concentration of 1 x 10^5 cells per 2-5 µL.

-

Stereotaxic Implantation:

-

Anesthetize the mouse and secure it in the stereotaxic frame.

-

Create a small incision in the scalp to expose the skull.

-

Drill a small burr hole at predetermined coordinates to target the striatum.

-

Slowly inject 100,000 cells into the brain parenchyma using a micro-syringe.

-

Withdraw the needle slowly, and suture the scalp incision.

-

Provide post-operative care, including analgesics.

-

-

Tumor Growth and Baseline Measurement:

-

Allow tumors to establish for 7 days post-implantation.

-

On Day 7, perform baseline bioluminescence imaging. Inject mice intraperitoneally with D-luciferin (approx. 150 mg/kg) and image using an IVIS system to confirm tumor presence and quantify the initial tumor burden.

-

-

Randomization and Dosing:

-

Randomize mice into two groups: Control (Vehicle) and Treatment (Lucanthone).

-

Prepare a 50 mg/kg solution of Lucanthone Hydrochloride in the appropriate vehicle. The administration route (e.g., oral gavage, intraperitoneal injection) should be consistent.

-

Administer the vehicle or Lucanthone solution to the respective groups daily.

-

-

Monitoring and Efficacy Assessment:

-

Monitor animal health and body weight daily.

-

Perform bioluminescence imaging weekly (e.g., on Days 14 and 21) to track tumor progression.

-

At the study endpoint (e.g., Day 21, or when neurological symptoms appear in the control group), euthanize the animals.

-

-

Endpoint Analysis:

-

Harvest brains and fix in formalin for paraffin embedding.

-

Perform Hematoxylin and Eosin (H&E) staining on brain sections to measure tumor volume.

-

Conduct immunohistochemistry (IHC) for relevant biomarkers such as Olig2 (stemness), p62 (autophagy), and Ki-67 (proliferation) to investigate the mechanism of action.

-

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol is a standard method to determine the cytotoxic effects and IC50 value of Lucanthone on cancer cell lines.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Lucanthone Hydrochloride in a panel of cancer cell lines.

2. Materials:

-

Cell Lines: Desired cancer cell lines (e.g., GBM43, MDA-MB-231).

-

Reagents: Lucanthone Hydrochloride, DMSO (for stock solution), complete cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidic isopropanol).

-

Equipment: 96-well cell culture plates, multichannel pipette, incubator, microplate reader.

3. Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and count them.

-

Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium.

-

Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of Lucanthone (e.g., 10 mM in DMSO).

-

Perform serial dilutions of Lucanthone in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (medium with DMSO).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.

-

Conclusion

Lucanthone Hydrochloride demonstrates significant potential as an anti-cancer agent, particularly for aggressive and treatment-resistant tumors like glioblastoma. Its established ability to cross the blood-brain barrier, inhibit autophagy, and sensitize tumors to conventional therapies provides a strong rationale for its continued investigation. The dosages and protocols outlined here, derived from preclinical research, offer a foundational framework for researchers aiming to explore the therapeutic utility of Lucanthone in various cancer models. Further studies are warranted to optimize dosing schedules, explore novel combination strategies, and ultimately translate these promising preclinical findings into clinical applications.

Application Note and Protocol: Measuring Cell Viability and Cytotoxicity of Lucanthone Hydrochloride using the MTT Assay

Audience: This document is intended for researchers, scientists, and drug development professionals involved in cancer research, toxicology, and drug screening.

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.[4] This application note provides a detailed protocol for using the MTT assay to evaluate the cytotoxic effects of Lucanthone Hydrochloride, an anti-schistosomal agent with potential antineoplastic activity.[5][6]

Mechanism of Action: Lucanthone Hydrochloride

Lucanthone Hydrochloride is a thioxanthone-based compound that exhibits anti-cancer properties through multiple mechanisms. It acts as a DNA intercalator and inhibits the function of topoisomerases I and II, which are crucial for DNA replication and transcription.[6] Furthermore, it inhibits the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APE1), leading to the accumulation of unrepaired DNA damage and potentially inducing apoptosis.[6] Recent studies have also shown that Lucanthone can inhibit autophagy by disrupting lysosomal function, a key survival pathway for cancer cells, thereby enhancing the efficacy of other chemotherapeutic agents like temozolomide.[5][6][7]

Caption: Mechanism of action of Lucanthone Hydrochloride leading to reduced cell viability.

Experimental Protocols

This protocol is optimized for adherent cells grown in 96-well plates but can be adapted for suspension cells.

Part 1: Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Lucanthone Hydrochloride Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) of Lucanthone Hydrochloride in an appropriate solvent (e.g., DMSO or sterile water).

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Solubilization Solution:

Part 2: Cell Seeding and Treatment

-

Cell Seeding:

-

Harvest cells during their exponential growth phase.[4]

-

Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%.[10]

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (typically between 1x10⁴ and 1x10⁵ cells/well) in 100 µL of complete culture medium.[9]

-

Include wells for "medium only" (blank) and "untreated cells" (negative control).

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to attach.[9]

-

-

Drug Treatment:

-

Prepare serial dilutions of Lucanthone Hydrochloride from the stock solution in complete culture medium. A common approach is to prepare 2X concentrated drug solutions first.

-

Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution. Alternatively, add 100 µL of the 2X drug solution to the 100 µL of medium already in the wells.

-

Ensure to include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO, as the highest drug concentration).

-

Incubate the cells with Lucanthone Hydrochloride for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]

-

Part 3: MTT Assay Workflow

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

-

Following the drug incubation period, carefully remove the drug-containing medium. For suspension cells, centrifuge the plate first (e.g., 1000 x g for 5 min) before aspirating the supernatant.[3]

-

Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT stock solution to each well.[3][8] Alternatively, add 10 µL of MTT stock directly to the 100 µL of medium in each well.

-

Incubate the plate for 2-4 hours in a humidified incubator at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[3]

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][9]

-

Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8] For some solubilizing agents, an overnight incubation at 37°C may be required.[1]

-

Measure the absorbance using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[1][2] A reference wavelength of >650 nm can be used to subtract background noise.[8]

Part 4: Data Analysis

-

Correct Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.[8]

-

Calculate Percentage Viability: Determine the percentage of cell viability for each Lucanthone Hydrochloride concentration relative to the untreated or vehicle control cells using the following formula:[11]

-

% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control) x 100

-

-

Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits cell viability by 50%.[11][12] This value is determined by plotting % Viability against the log of the drug concentration and performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Data Presentation

Quantitative results from the MTT assay should be summarized in a clear, tabular format. This allows for easy comparison of the dose-dependent effects of Lucanthone Hydrochloride.

Table 1: Example Data Summary for MTT Assay with Lucanthone HCl on a Cancer Cell Line

| Lucanthone HCl Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Viability |

| 0 (Vehicle Control) | 1.254 ± 0.08 | 100% |

| 1 | 1.102 ± 0.06 | 87.9% |

| 5 | 0.855 ± 0.05 | 68.2% |

| 10 | 0.613 ± 0.04 | 48.9% |

| 25 | 0.341 ± 0.03 | 27.2% |

| 50 | 0.150 ± 0.02 | 12.0% |

| Calculated IC50 Value | \multicolumn{2}{c | }{~10.5 µM } |

Note: The data presented above are for illustrative purposes only. Actual IC50 values are highly dependent on the cell line, drug exposure time, and specific experimental conditions.[13]

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. MTT assay - Wikipedia [en.wikipedia.org]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Lucanthone Hydrochloride as a Tool for Investigating DNA Damage Repair Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of DNA damage repair (DDR) pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[1][2] Dysregulation of these pathways is a hallmark of cancer, and targeting DDR components has emerged as a promising anti-cancer strategy.[3]

Lucanthone Hydrochloride is a thioxanthenone-based compound, originally developed as an anti-schistosomal agent, that has been repurposed as a research tool and potential therapeutic due to its diverse mechanisms of action.[4][5] It is an orally available DNA intercalator that also inhibits Topoisomerase II and, most notably for DDR studies, the apurinic/apyrimidinic (AP) endonuclease 1 (APE1).[6][7] APE1 is a critical enzyme in the BER pathway, responsible for repairing abasic sites, one of the most common forms of DNA damage.[8][9] Lucanthone's specific inhibition of APE1's repair function—without affecting its redox activity—makes it an invaluable tool for studying the consequences of BER pathway disruption and for developing strategies to sensitize cancer cells to DNA-damaging agents.[9][10]

Mechanism of Action

Lucanthone's primary utility in DNA damage repair research stems from its role as a direct inhibitor of APE1.[10] The BER pathway is essential for repairing DNA damage from alkylation and oxidation.[8] Lucanthone binds directly to a hydrophobic pocket in the APE1 protein, inducing a conformational change that inhibits its endonuclease activity.[10][11] This leads to an accumulation of unrepaired AP sites, which can stall DNA replication and lead to the formation of cytotoxic DNA double-strand breaks.[7][10]

Beyond APE1 inhibition, Lucanthone also functions as a DNA intercalator and an inhibitor of Topoisomerase II, which contributes to its cytotoxic effects by interfering with DNA replication and transcription.[5][7] More recently, Lucanthone has been identified as an inhibitor of autophagy by disrupting lysosomal function, a mechanism that can overcome chemoresistance in certain cancer types like glioblastoma.[6][7][12]

Caption: Inhibition of the Base Excision Repair pathway by Lucanthone Hydrochloride.

Applications in DNA Damage Repair Research

-

Selective Interrogation of the BER Pathway: By specifically inhibiting the endonuclease activity of APE1, Lucanthone allows researchers to study the cellular consequences of a compromised BER pathway while other repair mechanisms remain intact.[8][9] This is crucial for understanding the specific roles of BER in response to different types of DNA damage.

-

Sensitization of Cancer Cells to Therapy: APE1 is frequently overexpressed in various cancers, contributing to resistance against chemotherapy and radiation.[8][9] Lucanthone can be used to sensitize these resistant cells. It enhances the cell-killing effects of alkylating agents like temozolomide (TMZ) and methyl methanesulfonate (MMS), as well as ionizing radiation, by preventing the repair of DNA lesions induced by these treatments.[5][6][8] This makes Lucanthone a valuable agent for preclinical studies aimed at overcoming therapeutic resistance.

-

Studying Chemoresistance and Autophagy: In cancers like glioblastoma, cytoprotective autophagy can be a mechanism of resistance to therapies such as TMZ.[6] Lucanthone's ability to inhibit autophagy presents an opportunity to study the interplay between DNA repair, autophagy, and drug resistance.[6][12] Researchers can use Lucanthone to investigate whether dual inhibition of APE1 and autophagy can synergistically overcome resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, demonstrating the potency of Lucanthone Hydrochloride in various experimental contexts.

Table 1: Inhibitory Concentrations and Binding Affinities

| Compound | Target/Assay | System | Value | Reference |

|---|---|---|---|---|

| Lucanthone | APE1 Endonuclease Activity | Depurinated Plasmid DNA | IC₅₀: 5 µM | [10][11] |

| Hycanthone | APE1 Endonuclease Activity | Depurinated Plasmid DNA | IC₅₀: 80 nM | [10][11] |

| Lucanthone | APE1 Protein Binding | BIACORE | Kᴅ: 89 nM | [10][11] |

| Hycanthone | APE1 Protein Binding | BIACORE | Kᴅ: 10 nM | [10][11] |

| Lucanthone | Cell Viability (GSCs) | KR158 & GLUC2 Glioma Stem-like Cells | IC₅₀: ~2 µM | [6] |

| Lucanthone | Cell Viability (Serum Culture) | KR158 & GLUC2 Glioma Cells | IC₅₀: 11-13 µM |[6] |

Table 2: Efficacy as a Radiation Sensitizer in vivo

| Treatment Group | Parameter | Animal Model | Value | Reference |

|---|---|---|---|---|

| Radiation Only | LD₅₀/₇ (Intestinal Damage) | Chinese Hamster | 1,235 rads | [13] |

| Lucanthone + Radiation | LD₅₀/₇ (Intestinal Damage) | Chinese Hamster | 985 rads | [13] |

| Radiation Only | LD₅₀/₃₀ (Bone Marrow Damage) | Chinese Hamster | ~990 rads | [13] |

| Lucanthone + Radiation | LD₅₀/₃₀ (Bone Marrow Damage) | Chinese Hamster | ~990 rads |[13] |

Experimental Protocols

Below are detailed protocols for key experiments utilizing Lucanthone Hydrochloride to study DNA damage repair pathways.

Protocol 1: General Cell Culture and Treatment

This protocol provides a basic framework for treating adherent cancer cell lines with Lucanthone. Specific cell densities and media will vary.

-

Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, U251 glioblastoma) in appropriate culture vessels and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[14]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Lucanthone Hydrochloride in sterile DMSO. Store in aliquots at -20°C.[4]

-

Treatment: Dilute the Lucanthone stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-50 µM).[10] For combination studies, prepare media containing Lucanthone and/or another agent (e.g., TMZ, etoposide) or prepare for subsequent irradiation.

-

Application: Remove the old medium from the cells and replace it with the treatment-containing medium.

-

Incubation: Return cells to the incubator for the desired treatment period (e.g., 2 to 48 hours), depending on the downstream assay.[6]

Caption: General experimental workflow for cell treatment with Lucanthone.

Protocol 2: APE1 Endonuclease Activity Assay (In Vitro)

This assay measures Lucanthone's ability to inhibit the enzymatic activity of purified APE1 on a DNA substrate containing an abasic site.

-

Substrate: Use a synthetic oligonucleotide duplex containing a single tetrahydrofuran (THF) moiety to mimic an AP site.

-

Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human APE1 protein with the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of Lucanthone Hydrochloride (e.g., 0.1 to 100 µM) or DMSO as a vehicle control. Pre-incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add the THF-containing DNA substrate to initiate the reaction. Incubate at 37°C for 15 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., formamide with EDTA and bromophenol blue).

-

Analysis: Denature the DNA by heating at 95°C for 5 minutes. Analyze the cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization (e.g., phosphorimaging or fluorescence). The amount of cleaved product indicates APE1 activity.

Protocol 3: Cell Viability (MTT) Assay for Sensitization Studies

This protocol assesses how Lucanthone affects the cytotoxicity of a DNA-damaging agent like TMZ.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a matrix of concentrations of Lucanthone and the second agent (e.g., TMZ). Include controls for untreated cells, Lucanthone alone, and the second agent alone.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[6]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Combination effects (synergism, additivity) can be calculated using software like CompuSyn.

Protocol 4: Western Blot for DNA Damage Marker γH2AX

This protocol detects DNA double-strand breaks, a downstream consequence of unrepaired DNA lesions.

-

Cell Treatment: Treat cells with Lucanthone, a positive control (e.g., etoposide), or a combination of agents as described in Protocol 1.[6]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH. An increased γH2AX signal indicates a higher level of DNA double-strand breaks.[6]

Caption: Logical flow of Lucanthone's mechanism in sensitizing cells to DNA damage.

References

- 1. Frontiers | Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells [frontiersin.org]

- 2. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of lucanthone hydrochloride on the radiation response of intestine and bone marrow of the Chinese hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. horizondiscovery.com [horizondiscovery.com]

Targeting Cancer Stem Cells with Lucanthone Hydrochloride: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, which are considered major drivers of tumor initiation, metastasis, and resistance to conventional therapies.[1] Targeting CSCs is a promising strategy to overcome therapeutic resistance and prevent cancer recurrence. Lucanthone Hydrochloride, an antischistosomal agent that can cross the blood-brain barrier, has emerged as a potent inhibitor of cancer stem cell properties, particularly in aggressive cancers like glioblastoma.[2][3] This document provides detailed application notes and protocols for the in vitro use of Lucanthone Hydrochloride to target cancer stem cells, based on peer-reviewed research.

Lucanthone has been shown to impede tumor growth in preclinical models of temozolomide-resistant glioblastoma by reducing the number of stem-like glioma cells.[4] Its mechanism of action involves the inhibition of autophagy, a cellular recycling process that cancer cells exploit to survive stress, and potentially through the inhibition of palmitoyl-protein thioesterase 1 (PPT1).[4][5] In vitro studies have demonstrated that Lucanthone perturbs CSC growth, proliferation, and sphere formation, highlighting its potential as a valuable tool in cancer research and drug development.[5]

Data Presentation

Table 1: In Vitro Efficacy of Lucanthone Hydrochloride on Glioma Stem Cells (GSCs)

| Cell Line | Assay | Concentration | Effect | Reference |

| GBM9 | MTT Assay | 5 µM | ~60% reduction in viability after 3 days | [5] |

| GBM43 | MTT Assay | 10 µM | ~30% reduction in viability after 3 days | [5] |

| Patient-Derived GSCs | Sphere Formation Assay | 2 µM | ~75% reduction in proliferation and sphere formation after 5 days | [5] |

| Patient-Derived GSCs | Sphere Formation Assay | 3 µM | ~90% reduction in proliferation and sphere formation after 5 days | [5] |

| GLUC2 GSC | Proliferation Assay | 2 µM | IC50 | [3] |

| KR158 GSC | Proliferation Assay | 2 µM | IC50 | [3] |

| GLUC2 (TMZ-resistant) | Proliferation Assay | 10 µM | Significant reduction in cell viability after 5 days | [6] |

Mechanism of Action: Signaling Pathways

Lucanthone Hydrochloride primarily targets autophagy in cancer stem cells. It acts as an autophagy inhibitor by targeting lysosomes, leading to a disruption in the autophagic flux.[2][5] This inhibition prevents the degradation and recycling of cellular components, which is a crucial survival mechanism for cancer cells, especially under the stress of chemotherapy. A potential molecular target of Lucanthone is Palmitoyl-Protein Thioesterase 1 (PPT1), an enzyme whose inhibition can affect autophagy.[4][5]

Caption: Proposed mechanism of Lucanthone in cancer stem cells.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Lucanthone Hydrochloride on cancer stem cells.

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Plating: Plate glioma stem cells (GSCs), such as GBM9 or GBM43, in a 96-well plate at a suitable density and allow them to adhere overnight.[5]

-

Treatment: The following day, treat the cells with a range of Lucanthone Hydrochloride concentrations (e.g., 1 µM to 10 µM). Include a vehicle-treated control group.

-

Incubation: Incubate the plates for 3 to 5 days under standard cell culture conditions.[5]

-

MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate according to the manufacturer's instructions, typically for 2-4 hours.

-

Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form neurospheres or tumorspheres in non-adherent conditions.

Caption: Workflow for the sphere formation assay.

Protocol:

-

Cell Preparation: Dissociate GSC spheres into a single-cell suspension using a suitable reagent like Accutase.[5]

-

Plating: Plate the single cells in a 96-well low-attachment plate at a low density (e.g., 100-400 cells/well) in serum-free sphere-forming medium.[5]

-

Treatment: Treat the cells with different concentrations of Lucanthone Hydrochloride (e.g., 0, 1, 2, 3 µM).[5]

-

Incubation: Incubate the plates for 5 days to allow for sphere formation.[5]

-

Quantification: After incubation, image the wells using a microscope and count the number and measure the size of the spheres formed in each well.

-

Viability Staining (Optional): To assess the viability of the spheres, they can be stained with Calcein-AM (live cells, green) and Ethidium homodimer (dead cells, red).[6]

Immunofluorescence Staining for Stemness and Autophagy Markers

This protocol allows for the visualization and quantification of specific proteins within the cells, such as stemness markers (e.g., Olig2, SOX2) and autophagy markers (e.g., LC3, p62).

Caption: Workflow for immunofluorescence staining.

Protocol:

-